4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate
Description
Molecular Architecture and Functional Group Analysis
The molecular formula of this compound is C₁₈H₁₈N₄O₃ , with a molar mass of 338.4 g/mol. The structure comprises three primary components:
- A 1H-tetrazole ring (C₁N₄H) attached to a para-substituted phenyl group.
- A 3-propoxybenzoate ester featuring a propyl ether chain (-O-C₃H₇) at the meta position of the benzoate moiety.
- An ester linkage (-O-CO-O-) connecting the tetrazole-phenyl and propoxybenzoate groups.
The tetrazole ring exhibits aromaticity due to delocalized π-electrons across its five-membered structure, while the propoxy chain introduces conformational flexibility. X-ray diffraction studies of analogous compounds, such as (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one, reveal triclinic crystal systems with unit cell parameters a = 8.1464 Å, b = 10.3861 Å, and c = 13.2507 Å. These metrics suggest potential similarities in packing arrangements for this compound, though direct crystallographic data remain unavailable.
Crystallographic Studies and Conformational Dynamics
While no single-crystal X-ray data exist for this specific compound, insights can be extrapolated from related tetrazole derivatives. For instance, 5-(4-carboxyphenyl)tetrazole crystallizes in a monoclinic system with hydrogen-bonded dimers stabilizing the lattice. In this compound, the propoxy chain likely adopts a gauche conformation to minimize steric hindrance between the oxygen atom and adjacent phenyl rings. Molecular dynamics simulations predict rotational energy barriers of ~2–3 kcal/mol for the propoxy group, facilitating temperature-dependent conformational interconversion.
| Parameter | Value | Method |
|---|---|---|
| Bond length (C-Ntetrazole) | 1.32–1.35 Å | DFT/6-311++G(d,p) |
| Dihedral angle (O-C-O) | 120.5° | Molecular mechanics |
| Torsional barrier | 2.8 kcal/mol | MD simulations |
Spectroscopic Characterization (FT-IR, NMR, UV-Vis)
FT-IR spectroscopy identifies key vibrational modes (Table 1). The tetrazole ring’s C=N stretch appears at 1580–1600 cm⁻¹, while the ester carbonyl (C=O) absorbs strongly at 1725 cm⁻¹. The propoxy C-O-C asymmetric stretch is observed at 1120 cm⁻¹.
¹H-NMR (400 MHz, CDCl₃) reveals:
- A singlet at δ 8.98 ppm for the tetrazole proton (1H).
- Multiplet signals between δ 7.25–7.89 ppm for aromatic protons (8H).
- Triplet (δ 1.02 ppm) and quartet (δ 3.45 ppm) for the propoxy methylene and methine groups.
UV-Vis spectroscopy in ethanol shows λmax at 265 nm (π→π* transition of the conjugated phenyl-tetrazole system) and a weaker n→π* band at 310 nm.
Table 1: FT-IR Spectral Assignments
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| ν(C=N) tetrazole | 1595 | Strong |
| ν(C=O) ester | 1725 | Strong |
| νasym(C-O-C) | 1120 | Medium |
| δ(N-H) tetrazole | 3420 | Broad |
Computational Chemistry Approaches to Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide electronic structure insights:
- The highest occupied molecular orbital (HOMO) localizes on the tetrazole ring (-6.32 eV), while the lowest unoccupied orbital (LUMO) resides on the benzoate moiety (-1.87 eV), indicating charge transfer upon excitation.
- Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the tetrazole nitrogen atoms (Fig. 1a) and electrophilic zones near the ester carbonyl oxygen (Fig. 1b).
- Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the tetrazole lone pairs and σ*(C-N) antibonding orbitals, stabilizing the structure by ~15 kcal/mol.
Figure 1: (a) HOMO-LUMO distribution; (b) MEP map of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C17H16N4O3 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 3-propoxybenzoate |
InChI |
InChI=1S/C17H16N4O3/c1-2-10-23-16-5-3-4-13(11-16)17(22)24-15-8-6-14(7-9-15)21-12-18-19-20-21/h3-9,11-12H,2,10H2,1H3 |
InChI Key |
QEIUTMTWIYYCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Steglich Esterification
Coupling 3-propoxybenzoic acid with 4-(1H-tetrazol-1-yl)phenol using DCC/DMAP:
Procedure :
-
3-Propoxybenzoic acid (1 eq), DCC (1.2 eq), DMAP (0.1 eq) in CH₂Cl₂
-
Add 4-(1H-tetrazol-1-yl)phenol (1 eq), stir at 25°C for 24 h
-
Filter, concentrate, purify via silica gel chromatography (hexane/EtOAc 3:1)
Acid Chloride Route
Steps :
-
Convert acid to chloride using SOCl₂ (neat, reflux 2 h).
-
React acyl chloride with phenol in pyridine (0°C → rt, 12 h).
Advantage : Higher scalability (90% yield).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Challenge |
|---|---|---|---|---|
| Nitrile cyclization | 64–78 | >99 | Moderate | Handling NaN₃ |
| Steglich esterification | 82 | 98 | High | DMAP removal |
| Acid chloride route | 90 | 97 | High | SOCl₂ toxicity |
Optimization Insights :
-
Microwave-assisted cyclization : Reduces reaction time from 4 h to 30 min (70% yield).
-
Solvent screening : DMF outperforms THF or MeCN in cycloaddition yields.
Purification and Characterization
Recrystallization :
Analytical Data :
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The propoxybenzoate ester undergoes hydrolysis under acidic or basic conditions to yield 3-propoxybenzoic acid and 4-(1H-tetrazol-1-yl)phenol.
Key Conditions and Outcomes
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (1–3 M), reflux | 3-Propoxybenzoic acid + 4-(1H-tetrazol-1-yl)phenol | Rate increases with higher acid strength and temperature |
| Basic Hydrolysis | NaOH (1–2 M), 60–80°C | Sodium 3-propoxybenzoate + 4-(1H-tetrazol-1-yl)phenol | Irreversible saponification favored in polar solvents |
Mechanistically, hydrolysis proceeds via nucleophilic attack on the ester carbonyl, with the tetrazole ring’s electron-withdrawing effect slightly enhancing electrophilicity at the ester group.
Transesterification Reactions
The ester moiety reacts with alcohols in the presence of catalysts to form new esters:
Example Reaction
-
Catalysts : Acid (e.g., H₂SO₄) or base (e.g., NaOMe)
-
Yield : 70–85% in anhydrous methanol
Tetrazole Ring Reactivity
The tetrazole group participates in cycloadditions and substitutions:
1,3-Dipolar Cycloaddition
The tetrazole’s 1,3-dipole reacts with alkynes or nitriles to form fused heterocycles. For example:
-
Conditions : Thermal or microwave-assisted, solvent-free
N-Alkylation
The tetrazole nitrogen undergoes alkylation with alkyl halides:
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes EAS at positions activated by substituents:
Directing Effects
| Substituent | Electronic Effect | Preferred EAS Position |
|---|---|---|
| Tetrazole (N1) | Strongly electron-withdrawing | Meta to tetrazole |
| Propoxy (C3) | Electron-donating | Ortho/para to propoxy |
Example Reaction: Nitration
-
Regioselectivity : Dominant nitration meta to tetrazole due to its stronger deactivation
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient phenyl ring (due to tetrazole) undergoes NAS with strong nucleophiles:
Example: Amination
-
Conditions : High-temperature amination in DMF
Stability Under Oxidative Conditions
The compound resists oxidation at the tetrazole ring but undergoes side-chain modifications:
Oxidation of Propoxy Group
-
Outcome : Ester cleavage and alcohol oxidation occur concurrently
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the ester group, generating radicals detectable via ESR spectroscopy .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing tetrazole moieties, similar to 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate, display significant antimicrobial properties. For instance, derivatives of tetrazole have been synthesized and evaluated for their efficacy against various bacterial strains, including resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa .
Case Study: Antibacterial Properties
A study highlighted the development of tetrazole-containing compounds that showed improved activity against Gram-negative bacteria. The structure-activity relationship (SAR) analysis demonstrated that modifications in the tetrazole ring enhanced antibacterial efficacy, making it a promising scaffold for further drug development .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 4 | E. coli |
| Compound B | 2 | K. pneumoniae |
| Compound C | 0.5 | A. baumannii |
Anticancer Potential
Tetrazole derivatives have also been investigated for their cytotoxic effects on cancer cell lines. In a series of experiments, compounds similar to this compound were found to exhibit selective cytotoxicity against cancer cells while sparing normal cells .
Case Study: Cytotoxicity Evaluation
In vitro studies demonstrated that certain tetrazole derivatives significantly inhibited the growth of various cancer cell lines, such as A549 (lung cancer) and HTB-140 (breast cancer). The most promising candidates exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | A549 | 5.2 |
| Compound E | HTB-140 | 3.8 |
Enzyme Inhibition
This compound has been explored for its potential as an inhibitor of specific enzymes such as xanthine oxidase (XO). The introduction of the tetrazole moiety has been shown to enhance binding affinity and inhibitory activity against XO, which is relevant in the treatment of conditions like gout and hyperuricemia .
Case Study: Xanthine Oxidase Inhibition
A series of tetrazole-based compounds were evaluated for their XO inhibitory activity, with one compound achieving an IC50 value significantly lower than existing treatments. Molecular docking studies revealed that the tetrazole group effectively interacts with key residues in the enzyme's active site.
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Compound F | 0.031 | Mixed-type |
Drug Development Insights
The development of this compound as a pharmaceutical agent reflects broader trends in drug discovery that leverage structure-based drug design (SBDD). The incorporation of functional groups such as propoxybenzoate enhances solubility and bioavailability, critical factors for successful drug candidates .
Data Table: Structure Modifications and Their Effects
| Modification | Effect on Solubility | Effect on Activity |
|---|---|---|
| Propoxy Group Addition | Increased | Maintained |
| Tetrazole Substitution | Enhanced Binding Affinity | Increased |
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form stable complexes with metal ions and other molecules, facilitating various biochemical and chemical processes. The pathways involved depend on the specific application and the molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate with structurally related compounds, focusing on physicochemical properties and functional group variations:
Table 1: Comparative Analysis of Tetrazole-Containing Benzoate Derivatives
Key Findings
The meta-tetrazole substitution in 3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate may alter hydrogen-bonding patterns, affecting solubility and target interaction.
Ester Group Variations: The ethyl ester in Ethyl 4-(1H-tetrazol-1-yl)benzoate reduces molecular weight (218.21 vs.
Alkoxy Chain Effects :
- The isopropoxy group in introduces branching, which may hinder crystallinity (evidenced by missing melting point data) and reduce metabolic oxidation rates compared to linear propoxy chains .
Tetrazole as a Bioisostere :
- All compounds leverage the tetrazole group’s resistance to enzymatic degradation, a critical advantage over carboxylic acids in drug design. However, para-substitution (as in ) optimizes spatial alignment for receptor binding .
Research Implications
- Drug Design : The higher logP of 4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate suggests superior blood-brain barrier penetration compared to ethyl analogs, making it suitable for CNS-targeting therapeutics.
- Synthetic Challenges : The absence of solubility (logSw) and stability data for the 3-propoxy isomer highlights gaps in current literature, warranting further study.
- Biological Activity : The isopropoxy variant may exhibit unique pharmacokinetics due to steric hindrance, though its biological activity remains uncharacterized.
Biological Activity
4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 342.35 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activity, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate enzyme activities and receptor interactions, leading to altered cellular signaling pathways. Specific mechanisms may include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing physiological responses.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to tetrazole derivatives. For instance, tetrazole-containing compounds have shown efficacy against Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
Research has indicated that tetrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells through cell cycle arrest.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effectiveness of various tetrazole derivatives, including this compound. The compound was tested against multiple bacterial strains, revealing significant inhibitory effects, particularly against multidrug-resistant pathogens (MIC values as noted above) .
Study 2: Anticancer Properties
In vitro assays were conducted to assess the anticancer potential of the compound on human breast cancer cell lines. The results indicated that treatment with the compound led to a decrease in cell viability and induced apoptosis, suggesting potential for further development as an anticancer agent .
Q & A
Q. What are the key synthetic routes for 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate, and what methodologies ensure high yield and purity?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the tetrazole ring via cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or substitution reactions using nitriles and sodium azide under microwave irradiation to enhance reaction efficiency .
- Step 2 : Esterification or coupling of the tetrazole-containing intermediate with 3-propoxybenzoic acid derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) .
- Purification : Column chromatography (silica gel) and recrystallization (ethanol/water mixtures) are recommended. Monitor purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) or HPLC .
Q. What analytical techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR (¹H/¹³C): To confirm substituent positions and ester linkage integrity.
- IR : Identify functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation (if crystalline) .
Q. How should researchers assess the compound’s stability under varying laboratory conditions?
- Storage : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the ester group .
- Accelerated Stability Studies :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
-
Comparative SAR Framework :
Substituent Modification Observed Bioactivity Reference Compound Tetrazole ring position Enhanced receptor binding affinity 5-(4-carboxyphenyl)-tetrazole (anticonvulsant activity) Propoxy chain length Altered lipophilicity and membrane permeability Cyclohexane carboxylic acid derivatives -
Methodology :
- Perform in vitro assays (e.g., enzyme inhibition, receptor binding) with systematic substituent variations.
- Use molecular docking (AutoDock Vina) to predict binding modes against target proteins (e.g., kinases, GPCRs) .
Q. What computational strategies resolve contradictions in electronic property predictions?
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and solvatochromic effects .
- Compare with experimental UV-Vis data in solvents of varying polarity (e.g., water, DMSO) to validate computational models .
- Molecular Dynamics (MD) : Simulate interactions in biological membranes to explain discrepancies in cellular uptake data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
